molecular formula C9H11IN2O5 B077721 5'-Deoxy-5'-iodouridine CAS No. 14259-58-6

5'-Deoxy-5'-iodouridine

Cat. No.: B077721
CAS No.: 14259-58-6
M. Wt: 354.10 g/mol
InChI Key: NEMNIUYGXIQPPK-XVFCMESISA-N
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Description

5’-Deoxy-5’-iodouridine: is a pyrimidine nucleoside analog with the molecular formula C9H11IN2O5 . It is structurally characterized by the presence of an iodine atom at the 5’ position of the uridine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxy-5’-iodouridine typically involves the iodination of 5’-deoxyuridine. One common method includes the use of iodine and a suitable oxidizing agent, such as iodic acid, in an aqueous medium . The reaction is carried out under controlled conditions to ensure the selective iodination at the 5’ position.

Industrial Production Methods: While specific industrial production methods for 5’-Deoxy-5’-iodouridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions: 5’-Deoxy-5’-iodouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5’-Deoxy-5’-iodouridine is used as a precursor in the synthesis of various nucleoside analogs.

Biology: In biological research, 5’-Deoxy-5’-iodouridine is used to study DNA replication and repair mechanisms. Its incorporation into DNA can help elucidate the effects of halogenated nucleosides on genetic processes .

Medicine: The compound has shown potential as an antiviral agent, particularly against herpes simplex virus. Its mechanism of action involves the inhibition of viral DNA synthesis, making it a candidate for antiviral drug development .

Industry: In the pharmaceutical industry, 5’-Deoxy-5’-iodouridine is used in the development of antiviral medications. Its unique properties make it a valuable intermediate in the synthesis of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 5’-Deoxy-5’-iodouridine is unique due to its specific substitution at the 5’ position, which imparts distinct chemical and biological properties. Its ability to selectively inhibit viral DNA synthesis sets it apart from other nucleoside analogs .

Properties

IUPAC Name

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMNIUYGXIQPPK-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162095
Record name 5'-Deoxy-5'-iodouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14259-58-6
Record name 5′-Deoxy-5′-iodouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14259-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Deoxy-5'-iodouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Deoxy-5'-iodouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uridine, 5'-deoxy-5'-iodo
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can lithium hexamethyldisilazide (LiHMDS) directly lithiate 5'-deoxy-5'-iodouridine at the C-6 position?

A1: No, direct lithiation of this compound at the C-6 position using LiHMDS is not observed. Research indicates that LiHMDS alone cannot generate the C-6 lithiated species. Instead, temporary silylation at either the O-4 or N-3 position of the uracil ring is crucial for successful C-6 lithiation with LiHMDS. This temporary modification likely alters the electronic properties of the uracil ring, enabling subsequent lithiation. []

Q2: What is a notable application of this temporary silylation-assisted lithiation strategy?

A2: This strategy allows for efficient intramolecular alkylation of this compound. Researchers successfully utilized this method to synthesize 6,5'-C-cyclouridine, a compound with potential biological activity. [] This highlights the utility of this approach for generating modified nucleosides, which could be valuable for various applications, including drug discovery.

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